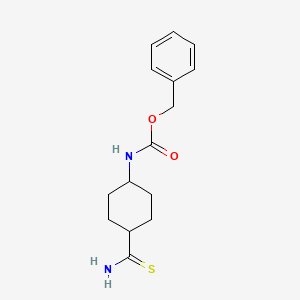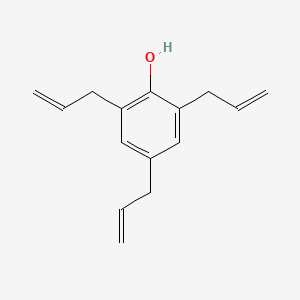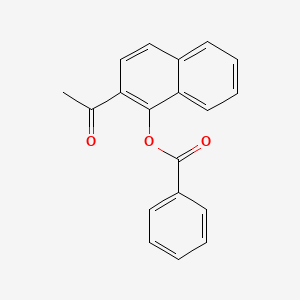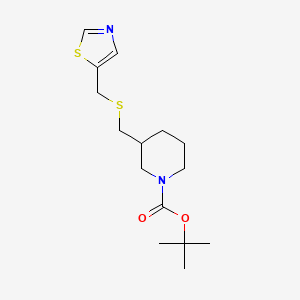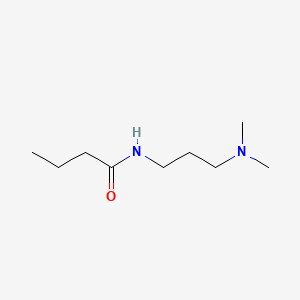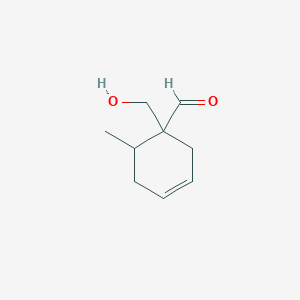
1-(Hydroxymethyl)-6-methyl-3-cyclohexene-1-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hydroxymethyl)-6-methyl-3-cyclohexene-1-carboxaldehyde is an organic compound with a unique structure that includes a hydroxymethyl group, a methyl group, and a cyclohexene ring with a carboxaldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-6-methyl-3-cyclohexene-1-carboxaldehyde can be achieved through several synthetic routes. One common method involves the hydroxymethylation of a suitable precursor, such as a cyclohexene derivative, using formaldehyde as a C1 synthon. This process often employs photocatalysis and a phosphine additive to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to drive the reaction efficiently. The choice of solvents and purification techniques also plays a crucial role in the industrial synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Hydroxymethyl)-6-methyl-3-cyclohexene-1-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxaldehyde group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 1-(Carboxymethyl)-6-methyl-3-cyclohexene-1-carboxylic acid.
Reduction: Formation of 1-(Hydroxymethyl)-6-methyl-3-cyclohexene-1-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Hydroxymethyl)-6-methyl-3-cyclohexene-1-carboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Hydroxymethyl)-6-methyl-3-cyclohexene-1-carboxaldehyde involves its interaction with various molecular targets. The hydroxymethyl and carboxaldehyde groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
5-(Hydroxymethyl)furfural: A compound with a similar hydroxymethyl group but a different ring structure.
2,5-Diformylfuran: Contains two formyl groups and a furan ring.
5-Methylfurfural: Similar in structure but with a methyl group instead of a hydroxymethyl group.
Uniqueness: 1-(Hydroxymethyl)-6-methyl-3-cyclohexene-1-carboxaldehyde is unique due to its combination of a cyclohexene ring with both hydroxymethyl and carboxaldehyde functional groups
Eigenschaften
CAS-Nummer |
321690-75-9 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
1-(hydroxymethyl)-6-methylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c1-8-4-2-3-5-9(8,6-10)7-11/h2-3,6,8,11H,4-5,7H2,1H3 |
InChI-Schlüssel |
VSZPYHIXSOSUQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC=CCC1(CO)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


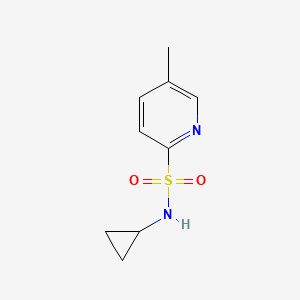
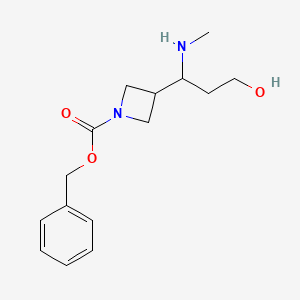
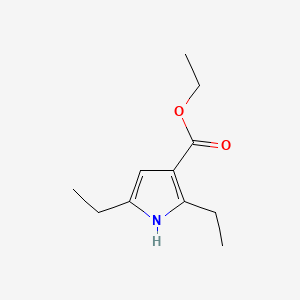
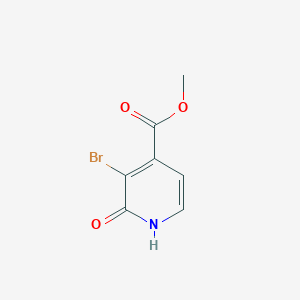
![Imidazo[1,5,4-cd]benzimidazole](/img/structure/B13950458.png)
